Cas no 37559-29-8 (3-amino-4-ethylbenzene-1-sulfonamide)
3-amino-4-ethylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonamide,3-amino-4-ethyl-
- Metanilamide,4-ethyl- (6CI)
- 3-amino-4-ethylbenzenesulfonamide
- 3-amino-4-ethylbenzene-1-sulfonamide
- DTXSID30640594
- AKOS005535600
- 37559-29-8
- Benzenesulfonamide, 3-amino-4-ethyl-
- AE-641/01923022
- EN300-272084
- Benzenesulfonamide, 3-amino-4-ethyl- (9CI)
- JJWLZABRGBHWCG-UHFFFAOYSA-N
-
- MDL: MFCD09900534
- Inchi: 1S/C8H12N2O2S/c1-2-6-3-4-7(5-8(6)9)13(10,11)12/h3-5H,2,9H2,1H3,(H2,10,11,12)
- InChI Key: JJWLZABRGBHWCG-UHFFFAOYSA-N
- SMILES: S(C1C=CC(CC)=C(C=1)N)(N)(=O)=O
Computed Properties
- Exact Mass: 200.06206
- Monoisotopic Mass: 200.06194880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 94.6Ų
Experimental Properties
- PSA: 86.18
3-amino-4-ethylbenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-272084-1g |
3-amino-4-ethylbenzene-1-sulfonamide |
37559-29-8 | 95% | 1g |
$1129.0 | 2023-09-10 | |
| Enamine | EN300-272084-5g |
3-amino-4-ethylbenzene-1-sulfonamide |
37559-29-8 | 95% | 5g |
$3273.0 | 2023-09-10 | |
| Enamine | EN300-272084-10g |
3-amino-4-ethylbenzene-1-sulfonamide |
37559-29-8 | 95% | 10g |
$4852.0 | 2023-09-10 | |
| Enamine | EN300-272084-0.05g |
3-amino-4-ethylbenzene-1-sulfonamide |
37559-29-8 | 95.0% | 0.05g |
$262.0 | 2025-03-20 | |
| Enamine | EN300-272084-0.1g |
3-amino-4-ethylbenzene-1-sulfonamide |
37559-29-8 | 95.0% | 0.1g |
$392.0 | 2025-03-20 | |
| Enamine | EN300-272084-0.25g |
3-amino-4-ethylbenzene-1-sulfonamide |
37559-29-8 | 95.0% | 0.25g |
$559.0 | 2025-03-20 | |
| Enamine | EN300-272084-0.5g |
3-amino-4-ethylbenzene-1-sulfonamide |
37559-29-8 | 95.0% | 0.5g |
$879.0 | 2025-03-20 | |
| Enamine | EN300-272084-1.0g |
3-amino-4-ethylbenzene-1-sulfonamide |
37559-29-8 | 95.0% | 1.0g |
$1129.0 | 2025-03-20 | |
| Enamine | EN300-272084-2.5g |
3-amino-4-ethylbenzene-1-sulfonamide |
37559-29-8 | 95.0% | 2.5g |
$2211.0 | 2025-03-20 | |
| Enamine | EN300-272084-5.0g |
3-amino-4-ethylbenzene-1-sulfonamide |
37559-29-8 | 95.0% | 5.0g |
$3273.0 | 2025-03-20 |
3-amino-4-ethylbenzene-1-sulfonamide Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 3-amino-4-ethylbenzene-1-sulfonamide
Recent Advances in the Study of 3-Amino-4-ethylbenzene-1-sulfonamide (CAS: 37559-29-8): A Comprehensive Research Brief
3-Amino-4-ethylbenzene-1-sulfonamide (CAS: 37559-29-8) is a sulfonamide derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its unique sulfonamide and amino functional groups, has been the subject of numerous studies aimed at exploring its pharmacological properties, synthetic pathways, and therapeutic potential. The following research brief provides an overview of the latest findings related to this compound, highlighting its significance in the field of chemical biology and pharmaceutical sciences.
Recent studies have focused on the synthesis and optimization of 3-amino-4-ethylbenzene-1-sulfonamide, with particular emphasis on improving its yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that utilizes palladium-catalyzed cross-coupling reactions to achieve higher efficiency and reduced byproduct formation. This advancement is critical for scaling up production and ensuring the compound's availability for further preclinical and clinical studies.
In addition to synthetic improvements, researchers have investigated the biological activity of 3-amino-4-ethylbenzene-1-sulfonamide. Preliminary in vitro studies have demonstrated its inhibitory effects on carbonic anhydrase isoforms, particularly CA-II and CA-IX, which are implicated in various pathological conditions, including cancer and glaucoma. These findings suggest that the compound could serve as a lead structure for the development of novel carbonic anhydrase inhibitors with enhanced selectivity and potency.
Further exploration of the compound's mechanism of action has revealed its potential as an anti-inflammatory agent. A 2024 study published in Bioorganic & Medicinal Chemistry Letters reported that 3-amino-4-ethylbenzene-1-sulfonamide exhibits significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory responses. This property positions the compound as a promising candidate for the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Despite these promising findings, challenges remain in the development of 3-amino-4-ethylbenzene-1-sulfonamide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Recent efforts have focused on structural modifications to enhance the compound's pharmacokinetic profile while maintaining its biological activity. Computational modeling and structure-activity relationship (SAR) studies have been instrumental in guiding these modifications.
In conclusion, 3-amino-4-ethylbenzene-1-sulfonamide (CAS: 37559-29-8) represents a versatile and promising scaffold in medicinal chemistry. Its diverse biological activities, coupled with recent advancements in synthetic methodologies, underscore its potential as a lead compound for drug discovery. Future research should prioritize in vivo studies to validate its therapeutic efficacy and safety, paving the way for its eventual clinical application.
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